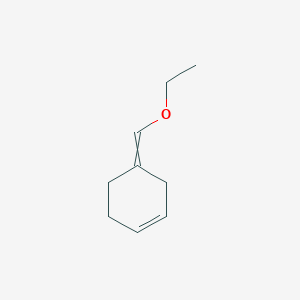
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- is an organic compound with the molecular formula C26H28O It is characterized by the presence of a phenyl group and two 2,4,6-trimethylphenyl groups attached to an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with phenylmagnesium bromide in the presence of a suitable solvent such as diethyl ether. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactants. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
On an industrial scale, the production of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile in various chemical reactions, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the modulation of biological pathways and the alteration of cellular functions .
Comparison with Similar Compounds
Similar Compounds
Acetophenone, 2’,4’,6’-trimethyl-: Similar structure but lacks the additional phenyl group.
Acetomesitylene: Contains a mesityl group instead of the trimethylphenyl groups.
Methyl 2,4,6-trimethylphenyl ketone: Similar structure but with a methyl group instead of the phenyl group.
Uniqueness
Ethanone, 2-phenyl-1,2-bis(2,4,6-trimethylphenyl)- is unique due to the presence of both phenyl and trimethylphenyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
77787-77-0 |
|---|---|
Molecular Formula |
C26H28O |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
2-phenyl-1,2-bis(2,4,6-trimethylphenyl)ethanone |
InChI |
InChI=1S/C26H28O/c1-16-12-18(3)23(19(4)13-16)25(22-10-8-7-9-11-22)26(27)24-20(5)14-17(2)15-21(24)6/h7-15,25H,1-6H3 |
InChI Key |
GZOHGNPBORJGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C2=CC=CC=C2)C(=O)C3=C(C=C(C=C3C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


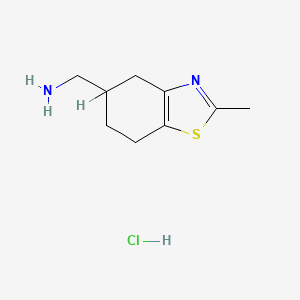
![1-[(3,4,5-Trimethylhexyl)oxy]cyclohex-1-ene](/img/structure/B14434614.png)

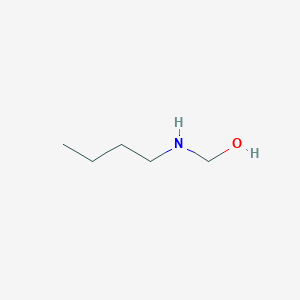
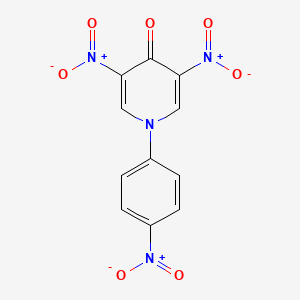
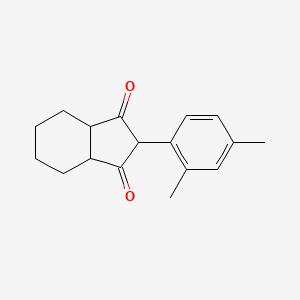

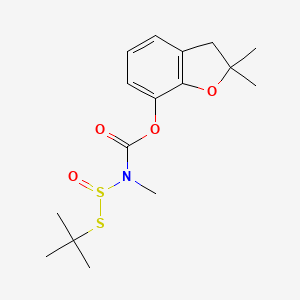
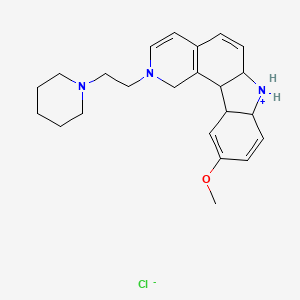
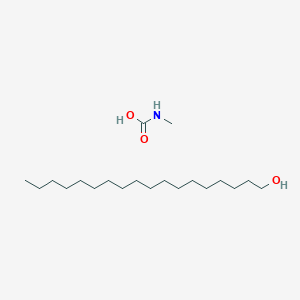
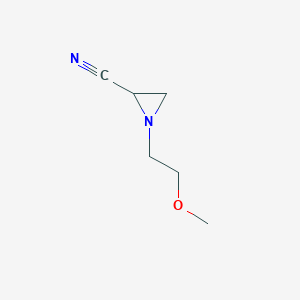
![2-[(Ethenylsulfanyl)methyl]oxirane](/img/structure/B14434683.png)
